Thozalinone-d5

LC-MS/MS bioanalysis stable isotope-labeled internal standard quantitative pharmacokinetics

Thozalinone-d5 is the definitive SIL-IS for Thozalinone quantitation. Unlike non-deuterated structural analogs (pemoline, fenozolone) that exhibit divergent extraction recovery and ionization efficiency, this pentadeuterated standard co-elutes precisely with the analyte while providing a distinct +5 Da mass shift. Essential for pharmacokinetic studies, forensic toxicology, and neuroscience research requiring validated, matrix-effect-corrected LC-MS/MS data.

Molecular Formula C11H12N2O2
Molecular Weight 209.26 g/mol
Cat. No. B12416649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThozalinone-d5
Molecular FormulaC11H12N2O2
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=O)C(O1)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D
InChIKeyJJSHYECKYLDYAR-DKFMXDSJSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thozalinone-d5: Pentadeuterated Psychostimulant Internal Standard for Quantitative LC-MS Bioanalysis


Thozalinone-d5 (CAS: 655-05-0, molecular formula C₁₁H₇D₅N₂O₂, molecular weight 209.26 g/mol) is a pentadeuterated isotopologue of the psychostimulant Thozalinone (USAN, brand name Stimsen, developmental code CL-39808) . Thozalinone belongs to the oxazolinone class of central nervous system stimulants and was historically used as an antidepressant in Europe, acting primarily as a dopaminergic stimulant that induces release of dopamine and, to a lesser extent, norepinephrine [1]. The deuterated derivative incorporates five deuterium atoms replacing hydrogen atoms on the phenyl ring at the 5-position of the oxazol-4-one core, conferring a +5.03 Da mass shift relative to the unlabeled parent compound (molecular weight 204.23 g/mol, C₁₁H₁₂N₂O₂) while preserving near-identical physicochemical and chromatographic behavior .

Why Unlabeled Thozalinone or Non-Deuterated Structural Analogs Cannot Substitute for Thozalinone-d5 in Quantitative Bioanalytical Workflows


Substituting Thozalinone-d5 with unlabeled Thozalinone or structurally related non-deuterated analogs (e.g., pemoline, fenozolone) in LC-MS/MS quantitative workflows introduces irremediable analytical error. The deuterated isotopologue is specifically designed to co-elute with the analyte under identical chromatographic conditions while maintaining a distinct +5 Da mass signature in the mass spectrometer, enabling reliable correction for matrix effects, ion suppression, and extraction recovery variability that are not compensated when using structural analogs as internal standards [1]. Unlabeled Thozalinone cannot be distinguished from the target analyte in the same analytical run, rendering absolute quantitation impossible. Structural analogs such as pemoline or fenozolone, while sharing pharmacological classification as dopaminergic psychostimulants, exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to Thozalinone, thereby failing to serve as valid internal standards for accurate quantitation [2]. Thozalinone-d5 with its +5 mass increment provides optimal separation from the analyte's isotopic envelope while maintaining near-identical chemical behavior—a requirement that no non-deuterated compound can fulfill .

Thozalinone-d5: Quantified Differential Performance Against Unlabeled Parent and Structural Analogs


Mass Spectrometric Differentiation: +5.03 Da Mass Shift Enables Quantitative LC-MS/MS Distinction from Thozalinone

Thozalinone-d5 provides a mass spectrometric differentiation of +5.03 Da relative to unlabeled Thozalinone, enabling baseline-resolved detection in MS/MS multiple reaction monitoring (MRM) mode without cross-talk interference from the analyte's natural isotopic envelope. The incorporation of five deuterium atoms exclusively on the phenyl ring ensures that the labeled compound co-elutes with the parent analyte under standard reversed-phase LC conditions while maintaining a distinct m/z signature. Unlabeled Thozalinone (C₁₁H₁₂N₂O₂, MW 204.23) cannot serve as an internal standard because it is indistinguishable from the target analyte; non-deuterated structural analogs such as pemoline (MW 176.18) or fenozolone (MW 190.20) exhibit different chromatographic retention times and ionization efficiencies, resulting in matrix effect compensation errors of 15–30% in bioanalytical assays .

LC-MS/MS bioanalysis stable isotope-labeled internal standard quantitative pharmacokinetics

Pharmacological Differentiation: Thozalinone Exhibits 7-Fold Greater Safety Margin Than Amphetamine in Murine Lethality Studies

The parent compound Thozalinone demonstrates a significantly greater safety margin than amphetamine in murine toxicity studies. The LD50 of Thozalinone in mice is reported to be 350 mg/kg (oral administration), compared to amphetamine's LD50 of approximately 50 mg/kg (oral), yielding a 7-fold higher lethal dose threshold [1]. Furthermore, Thozalinone's stimulant action does not progress to tremors or convulsions as dosage is increased, and cardiovascular side effects are minimal with analeptic actions absent, in contrast to amphetamine and related sympathomimetic amines which produce dose-dependent tremors and cardiovascular stimulation [1]. Among oxazolinone-class psychostimulants, pemoline (a close structural analog) has been clinically discontinued due to hepatotoxicity, whereas Thozalinone was reported to lack this severe hepatic liability . This safety profile differentiation is relevant to the selection of Thozalinone-d5 as a research tool when investigators require a deuterated internal standard derived from a parent compound with a well-characterized, comparatively favorable toxicity profile for handling and experimental design.

preclinical safety margin CNS stimulant pharmacology toxicity comparison

Anorexigenic Activity: Thozalinone Demonstrates More Pronounced and Longer-Lasting Appetite Suppression Than Amphetamine

In comparative pharmacological studies, Thozalinone exhibits more pronounced and longer-lasting anorexigenic (appetite-suppressing) activity than amphetamine, with no evidence of tolerance development upon repeated administration [1]. The parent compound was clinically trialed as an anorectic agent based on this differentiated profile. This enhanced anorectic potency and extended duration of action distinguish Thozalinone from amphetamine within the CNS stimulant class, where amphetamine's anorectic effects are typically shorter in duration and subject to rapid tolerance development [1]. The deuterated derivative Thozalinone-d5, while not intended for pharmacological studies itself, serves as the analytical internal standard in pharmacokinetic and metabolic investigations that quantify the parent compound's distinctive anorectic pharmacodynamics.

appetite suppression anorectic potency CNS stimulant pharmacology

Tetrabenazine Antagonism: Thozalinone Demonstrates Distinct Activity Against Tetrabenazine-Induced Depression Not Shared by Sympathomimetic Amines

Thozalinone (5-phenyl-2-dimethylamino-2-oxazolin-4-one) is characterized as an antidepressant with specific activity against tetrabenazine-induced depression, possessing unique properties that distinguish it from sympathomimetic amines [1]. This tetrabenazine antagonism assay serves as a classical preclinical screen for antidepressant agents with dopaminergic/noradrenergic mechanisms. Unlike classical sympathomimetic amines such as amphetamine, methamphetamine, and ephedrine—which produce broad sympathomimetic activation with pronounced cardiovascular effects—Thozalinone's activity profile is more selective, showing antidepressant efficacy in the tetrabenazine model without the full spectrum of sympathomimetic amine-associated cardiovascular stimulation [1][2]. Among related oxazolinone analogs, pemoline and fenozolone share some pharmacological overlap but differ in toxicity profile and clinical disposition; pemoline was withdrawn due to hepatotoxicity, whereas Thozalinone's unique properties in the tetrabenazine model correlate with a differentiated preclinical antidepressant signature [2].

tetrabenazine antagonism antidepressant screening dopaminergic pharmacology

In Vivo Dopaminergic Potency: Thozalinone (100 mg/kg IP) Provides Superior Predictive Value for Psychostimulant Potency Ranking in Murine Behavioral Models

In ICR male mice, Thozalinone at a dose of 100 mg/kg administered intraperitoneally (IP) demonstrated the best predictive value for ranking psychostimulant (PS)-inducing potencies among a panel of reference dopaminergic agents including DL-DOPA, apomorphine, and amphetamine . This finding, derived from gnawing/biting behavior inhibition studies employing neuroleptic drugs (chlorpromazine, haloperidol, perphenazine, thioridazine, and trifluoperazine), indicates that Thozalinone's behavioral pharmacology profile provides a more robust and reliable benchmark for classifying psychostimulant potency than classical reference compounds. The deuterated analog Thozalinone-d5, while intended for analytical rather than pharmacological applications, is essential for quantitative LC-MS/MS determination of Thozalinone exposure in plasma and brain tissue during such behavioral studies, enabling accurate pharmacokinetic-pharmacodynamic (PK-PD) correlation of the parent compound's distinctive in vivo activity.

dopaminergic psychostimulant in vivo behavioral pharmacology preclinical screening model

Thozalinone-d5: Validated Application Scenarios for Research and Bioanalytical Procurement


Quantitative LC-MS/MS Bioanalysis of Thozalinone in Pharmacokinetic and Tissue Distribution Studies

Thozalinone-d5 is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantitation of Thozalinone in biological matrices including plasma, urine, and brain tissue homogenates. The +5 Da mass shift enables selective detection in MRM mode without interference from the unlabeled analyte's M+1 or M+2 isotopic contributions. The full phenyl-ring deuteration ensures co-elution with Thozalinone under reversed-phase LC conditions, providing matrix effect correction accuracy that cannot be achieved with non-deuterated structural analogs such as pemoline or fenozolone, which exhibit differential extraction recovery and ionization efficiency [1]. This application is essential for pharmacokinetic studies that characterize the parent compound's 7-fold greater safety margin versus amphetamine and its more pronounced, longer-lasting anorectic activity [2].

Method Validation and Proficiency Testing in Forensic Toxicology Laboratories

Forensic toxicology laboratories analyzing biological specimens for psychostimulants require validated analytical methods with deuterated internal standards to meet regulatory accreditation standards (e.g., ISO/IEC 17025). Thozalinone-d5 serves as the appropriate SIL-IS for Thozalinone quantitation in human urine, addressing the analytical challenges previously documented for the detection of pemoline, fenozolone, and thozalinone by GC-MS and TLC [1]. The deuterated standard compensates for matrix effects that vary widely among individual urine specimens, enabling reliable quantitation at low ng/mL concentrations. Unlike amphetamine-d5, which is specific to amphetamine analysis, Thozalinone-d5 provides analyte-specific internal standardization for the unique tetrabenazine-antagonist and dopaminergic psychostimulant profile that distinguishes Thozalinone from sympathomimetic amines [2].

Pharmacodynamic Studies Correlating Thozalinone Brain Exposure with In Vivo Behavioral Efficacy

Neuroscience research programs investigating dopaminergic psychostimulant mechanisms in rodent models benefit from Thozalinone-d5 as the analytical internal standard for correlating brain Thozalinone concentrations with behavioral outcomes. The parent compound's demonstrated superiority as a predictive benchmark for psychostimulant potency ranking in gnawing behavior models (100 mg/kg IP in ICR mice) provides a validated behavioral pharmacology reference point that is distinct from amphetamine, apomorphine, and DL-DOPA [1]. Accurate brain and plasma concentration determination using Thozalinone-d5 enables researchers to establish quantitative exposure-response relationships for this uniquely predictive agent, supporting mechanistic investigations into dopaminergic signaling pathways with a reference compound that lacks the dose-dependent tremors and convulsions observed with amphetamine [2].

Appetite Regulation Research Requiring Quantitation of an Anorectic Agent with Distinctive Pharmacodynamic Profile

Research programs focused on appetite suppression mechanisms and novel anorectic agent development require analytical standards for quantifying compounds with differentiated pharmacodynamic properties. Thozalinone-d5 enables accurate LC-MS/MS quantitation of Thozalinone, a parent compound characterized by more pronounced and longer-lasting anorexigenic activity than amphetamine and an absence of tolerance development upon repeated administration [1]. This distinctive profile—sustained anorectic effect without tolerance—is pharmacologically relevant for understanding appetite regulation pathways and cannot be replicated using amphetamine-based reference standards. The deuterated internal standard supports pharmacokinetic studies that characterize the exposure-response relationship underlying this unique anorectic activity, providing a quantitative foundation for structure-activity relationship investigations of oxazolinone-class appetite suppressants [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thozalinone-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.